Cas no 6801-81-6 (Oxazepam glucuronide)

Oxazepam glucuronide 化学的及び物理的性質
名前と識別子
-
- oxazepam glucuronide
- O1-(7-chloro-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-β-D-glucopyranuronic acid
- Oxazepam glucuronide solution
- Oxazepam β-D-Glucuronide
- Oxazepam, glucuronide
- beta-D-Glucopyranosiduronic acid, 7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl
- Q27254098
- 7-Chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepin-3-yl hexopyranosiduronic acid
- Oxazepam glucuronide solution, 100 mug/mL in methanol, ampule of 1 mL, certified reference material
- Glucopyranosiduronic aid, 7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl, beta-D-
- (2S,3S,4S,5R,6S)-6-[
- Oxazepam glucuronide
-
- インチ: 1S/C21H19ClN2O8/c22-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)24-19(18(28)23-12)32-21-16(27)14(25)15(26)17(31-21)20(29)30/h1-8,14-17,19,21,25-27H,(H,23,28)(H,29,30)/t14-,15-,16+,17-,19?,21-/m0/s1
- InChIKey: FIKQKGFUBZQEBL-IFBJMGMISA-N
- SMILES: ClC1C=CC2=C(C=1)C(C1C=CC=CC=1)=NC(C(N2)=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O1)O)O)O
計算された属性
- 水素結合ドナー数: 5
- 氢键受体数量: 9
- 重原子数量: 32
- 回転可能化学結合数: 4
- 複雑さ: 745
- トポロジー分子極性表面積: 158
じっけんとくせい
- フラッシュポイント: 9℃
Oxazepam glucuronide Security Information
- 危険物輸送番号:UN1230 - class 3 - PG 2 - Methanol, solution
- 危険カテゴリコード: 11-23/24/25-39/23/24/25
- セキュリティの説明: 7-16-36/37-45
-
危険物標識:
Oxazepam glucuronide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | O-023-1ML |
Oxazepam glucuronide solution |
6801-81-6 | 100 μg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant | 1ML |
1908.56 | 2021-05-13 |
Oxazepam glucuronide 関連文献
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
9. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
Oxazepam glucuronideに関する追加情報
Introduction to Oxazepam glucuronide (CAS No. 6801-81-6)
Oxazepam glucuronide, identified by the chemical compound code CAS No. 6801-81-6, is a significant metabolite in the pharmacokinetic profile of oxazepam, a benzodiazepine derivative widely used for its anxiolytic and sedative properties. This compound plays a crucial role in the metabolic clearance of oxazepam, primarily through glucuronidation, a key conjugation process in drug metabolism. Understanding the characteristics, pharmacological implications, and recent advancements associated with Oxazepam glucuronide is essential for clinicians, researchers, and pharmaceutical professionals involved in the development and application of benzodiazepine-based therapies.
The metabolic transformation of oxazepam into Oxazepam glucuronide is mediated by UDP-glucuronosyltransferases (UGTs), a family of enzymes responsible for conjugating drugs with glucuronic acid to enhance their solubility and excretion. This process is particularly relevant in the context of drug-drug interactions, as the activity of UGTs can be modulated by other medications, leading to altered pharmacokinetics of oxazepam and its metabolites. Recent studies have highlighted the variability in UGT expression and function across individuals, which may contribute to interpatient differences in oxazepam metabolism and response.
From a pharmacological perspective, Oxazepam glucuronide exhibits significantly reduced pharmacological activity compared to its parent compound, oxazepam. This reduction in activity is attributed to the conjugation with glucuronic acid, which typically renders the metabolite less lipid-soluble and less able to cross the blood-brain barrier. However, emerging research suggests that Oxazepam glucuronide may not be entirely inactive. Some preliminary findings indicate that under certain conditions, such as prolonged administration or specific genetic profiles, Oxazepam glucuronide could potentially exert subtle pharmacological effects. These findings underscore the complexity of benzodiazepine metabolism and highlight the need for further investigation into the role of metabolites in therapeutic outcomes.
The clinical significance of Oxazepam glucuronide extends beyond its role as a mere metabolic byproduct. In patients with impaired liver function or reduced UGT activity, the accumulation of unmetabolized oxazepam or inactive metabolites like Oxazepam glucuronide can lead to prolonged drug exposure and increased risk of adverse effects. Conversely, in individuals with enhanced UGT activity, rapid conversion of oxazepam to Oxazepam glucuronide may result in suboptimal therapeutic levels. These observations emphasize the importance of individualized dosing strategies and monitoring of drug metabolism in clinical practice.
Recent advancements in analytical techniques have improved our ability to quantify Oxazepam glucuronide in biological matrices, enabling more precise pharmacokinetic studies. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) allow for sensitive detection and quantification of this metabolite alongside its parent compound. Such methodologies are crucial for elucidating the contributions of Oxazepam glucuronide to overall drug exposure and for identifying potential markers of UGT activity variability among patients.
The regulatory landscape surrounding benzodiazepines and their metabolites continues to evolve, with increasing emphasis on patient safety and risk management. Regulatory agencies now require comprehensive characterization of both parent compounds and significant metabolites during drug development. This includes evaluating the pharmacological activity, toxicity potential, and contribution to overall drug exposure of metabolites like Oxazepam glucuronide. Such evaluations are critical for ensuring that therapeutic agents are safe and effective across diverse patient populations.
In conclusion, Oxazepam glucuronide (CAS No. 6801-81-6) represents a key metabolite in the disposition of oxazepam with important implications for therapeutic efficacy and safety. The growing body of research on this compound underscores its significance beyond being a simple byproduct of drug metabolism. As our understanding of benzodiazepine pharmacokinetics continues to expand, so does our appreciation for the complex interplay between parent compounds and their metabolites in determining clinical outcomes. Future studies should focus on elucidating the precise mechanisms underlying any residual activity of Oxazepam glucuronide and exploring its potential utility as a biomarker for UGT function.
6801-81-6 (Oxazepam glucuronide) Related Products
- 21296-92-4(2,3,5-Trimethyl-1H-indole)
- 2025511-22-0(1-{1-(propan-2-yl)-1H-imidazol-2-ylmethyl}-1H-imidazol-2-amine)
- 2024300-94-3(methyl 2-sulfobutanoate)
- 2059993-68-7(6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione)
- 877635-58-0(4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 4-(propan-2-yloxy)benzoate)
- 2228739-33-9(2-{2-4-(trifluoromethyl)phenylphenyl}azetidine)
- 1806033-80-6(Methyl 6-chloro-3-(difluoromethyl)-4-methylpyridine-2-carboxylate)
- 1804681-62-6(Ethyl 4-chloro-3-(difluoromethyl)-2-nitropyridine-5-acetate)
- 2034529-59-2(N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide)
- 1208641-35-3(1-(3,4-dimethoxyphenyl)methyl-3-{5-(4-fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}urea)




